1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea
Description
1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea is a synthetic urea derivative featuring a 1,2,4-oxadiazole core linked to a 1-ethyl-pyrazole moiety and a 3-fluorobenzyl group. The compound’s structure combines heterocyclic elements (pyrazole, oxadiazole) with fluorinated aromatic substituents, a design strategy commonly employed to optimize pharmacokinetic properties such as metabolic stability and receptor binding .
Properties
IUPAC Name |
1-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O2/c1-2-23-10-12(8-20-23)15-21-14(25-22-15)9-19-16(24)18-7-11-4-3-5-13(17)6-11/h3-6,8,10H,2,7,9H2,1H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHUZKNFEYZIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Here’s a simplified outline of a potential synthetic route:
Formation of 1-ethyl-1H-pyrazole-4-carboxylic acid: : Starting with ethyl hydrazine and β-keto ester under reflux conditions.
Oxadiazole Ring Formation: : Cyclization with thionyl chloride to yield 1-ethyl-1H-pyrazole-4-carbonyl chloride, then reacting with amidoxime to form the 1,2,4-oxadiazole ring.
Urea Derivative Formation: : Introduction of the benzylurea moiety using carbodiimide chemistry to couple 3-fluorobenzylamine with the intermediate oxadiazole compound.
Industrial Production Methods
While the above laboratory synthesis might be feasible on a small scale, industrial production would necessitate optimizing conditions for higher yields and cost-efficiency. This involves:
Catalysis to enhance reaction rates.
Solvent choice to balance solubility and safety.
Temperature and pressure control to maximize yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, potentially altering the pyrazole ring or the urea linkage.
Reduction: : Reduction reactions might target the oxadiazole ring or the fluorobenzyl group.
Substitution: : Various nucleophilic or electrophilic substitution reactions are feasible due to the presence of reactive sites on the rings and the urea moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halides, bases like sodium hydride.
Major Products
From Oxidation: : Potentially hydroxylated derivatives.
From Reduction: : Partially reduced intermediates.
From Substitution: : Varied substitution products depending on the reagent used.
Scientific Research Applications
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly as a Polo-like kinase 1 (Plk1) inhibitor. Plk1 is crucial in cell division, and its inhibition can lead to cancer cell death. Research indicates that derivatives of pyrazole compounds, including those with oxadiazole moieties, exhibit significant activity against cancer cell lines. Specifically, modifications at the pyrazole core have shown promising results in enhancing potency against Plk1 .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Target | Activity Level | Reference |
|---|---|---|---|
| 1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea | Plk1 | High | |
| Other Pyrazole Derivatives | Various | Moderate to High |
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Research has highlighted that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX), which plays a significant role in inflammation. In particular, studies have shown that modifications to the phenyl groups on pyrazoles can enhance their COX-II inhibitory effects, making them suitable candidates for treating inflammatory diseases .
Table 2: COX-II Inhibition by Pyrazole Compounds
Antibacterial Activity
In addition to anticancer and anti-inflammatory applications, there is emerging evidence supporting the antibacterial properties of pyrazole derivatives. Compounds similar to this compound have shown activity against Gram-positive and Gram-negative bacteria. The presence of the pyrazole ring is believed to contribute to this bioactivity .
Table 3: Antibacterial Activity of Related Compounds
Mechanism of Action
The compound likely exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: : By binding to the active sites of enzymes, altering their function.
Receptor Modulation: : Interaction with cellular receptors to either block or activate signaling pathways.
The pathways involved could include alterations in cellular metabolism, signal transduction mechanisms, or direct interference with DNA/RNA processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analysis.
Key Differences and Implications
Pyrazole Substitution: The ethyl group in the target compound likely confers greater metabolic stability compared to methyl-substituted analogs (e.g., compounds from ) by reducing susceptibility to oxidative metabolism .
Fluorinated vs. Non-Fluorinated Aromatic Groups: The 3-fluorobenzyl group in the target compound introduces electronegativity and lipophilicity, which can enhance membrane permeability and target binding compared to non-fluorinated (e.g., methoxybenzyl in ) or trifluoromethylphenyl derivatives (e.g., ). Fluorine’s electron-withdrawing effects may also stabilize aromatic interactions in receptor pockets .
Oxadiazole vs. Pyrazine Cores :
- Compounds with pyrazine-oxadiazole hybrids (e.g., ) exhibit distinct electronic profiles due to pyrazine’s nitrogen-rich structure, which may favor interactions with polar residues in enzymes. In contrast, the target compound’s oxadiazole-pyrazole scaffold balances rigidity and solubility .
Urea Linker Modifications: The urea moiety in all analogs serves as a hydrogen-bond donor/acceptor, critical for target engagement. Substituents on the urea (e.g., tetrahydrofuran-methyl in ) modulate solubility and conformational flexibility.
Research Findings and Trends
- Metabolic Stability : Ethyl and trifluoromethyl groups (as in the target compound and ) are associated with improved metabolic stability compared to methyl or methoxy derivatives .
- Solubility-Balance : The 3-fluorobenzyl group in the target compound likely offers a balance between lipophilicity and solubility, avoiding extremes seen in highly polar (e.g., tetrahydrofuran-methyl in ) or highly lipophilic (trifluoromethylphenyl in ) analogs.
- SAR Insights : Structure-activity relationship (SAR) studies suggest that small changes in pyrazole substitution (ethyl vs. methyl) or aromatic group fluorination significantly impact potency and pharmacokinetics .
Biological Activity
The compound 1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H15FN6O2
- Molecular Weight : 300.31 g/mol
This compound contains a pyrazole ring, an oxadiazole moiety, and a fluorobenzyl group, which contribute to its biological activity.
Antiparasitic Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antiparasitic activity. For instance, compounds containing pyrazole and oxadiazole rings have shown efficacy against various parasitic infections. In a study focusing on related compounds, it was noted that modifications in the structure significantly impacted their activity against parasites such as Leishmania spp. .
| Compound | Activity | Reference |
|---|---|---|
| Compound 16 | >99% reduction in parasite burden at 30 mg/kg | |
| Compound 28 | Potent in vitro activity; progressed to in vivo studies |
Anticancer Activity
The anticancer potential of similar pyrazole derivatives has also been explored. For example, analogs have demonstrated inhibitory effects on cancer cell lines such as MCF-7 breast cancer cells and HCT116 colorectal carcinoma cells. The mechanism often involves the modulation of signaling pathways critical for cell proliferation and survival .
Anti-inflammatory Properties
Compounds featuring the pyrazole structure have been reported to possess anti-inflammatory properties as well. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests their potential role in treating inflammatory diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways essential for parasite survival or cancer cell proliferation.
- Receptor Modulation : Interaction with various receptors may alter signaling cascades that promote inflammation or tumor growth.
- Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
In one notable study examining the efficacy of related compounds against Leishmania donovani, it was found that specific structural modifications significantly enhanced potency and selectivity against the parasite while minimizing toxicity to host cells .
Another research effort highlighted the synthesis of a series of pyrazole derivatives where certain modifications led to improved pharmacokinetic profiles and reduced off-target effects, making them suitable candidates for further development .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-fluorobenzyl)urea?
Answer:
The synthesis involves two key steps: (1) constructing the 1,2,4-oxadiazole ring and (2) coupling the urea moiety.
- Oxadiazole Formation : Start with a hydrazide intermediate derived from 1-ethyl-1H-pyrazole-4-carboxylic acid. React it with a nitrile or cyanamide derivative under dehydrating conditions (e.g., using POCl₃ or CDI). Cyclization is typically performed in anhydrous toluene or DMF at 80–100°C for 4–6 hours .
- Urea Coupling : Introduce the 3-fluorobenzyl group via a nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt). Use CHCl₃ or EtOH as solvents, and purify via crystallization from EtOH–AcOH mixtures .
Validation : Monitor intermediates by LC-MS and confirm regiochemistry via NOESY NMR to avoid positional isomerism in the oxadiazole ring .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- Chromatography : Use HPLC with a C18 column (ACN/water gradient) to assess purity (>95%).
- Spectroscopy :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., 3-fluorobenzyl protons at δ 4.3–4.5 ppm; oxadiazole C=O at ~165 ppm) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, if single crystals are obtainable .
Advanced: How does the 3-fluorobenzyl substituent influence this compound’s bioactivity compared to analogs with other aromatic groups?
Answer:
The 3-fluorobenzyl group enhances metabolic stability and target binding through:
- Electron-Withdrawing Effects : Fluorine increases the aromatic ring’s electrophilicity, improving π-stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Steric Effects : Compared to bulkier groups (e.g., 3-chlorobenzyl), fluorine’s small size reduces steric hindrance, enabling deeper penetration into binding cavities .
Supporting Data :
| Substituent | IC₅₀ (μM) | LogP |
|---|---|---|
| 3-Fluorobenzyl | 0.12 | 2.8 |
| 3-Chlorobenzyl | 0.45 | 3.1 |
| Phenyl | 1.2 | 2.5 |
| Lower IC₅₀ correlates with fluorine’s optimal balance of hydrophobicity and electronic effects . |
Advanced: What experimental designs are recommended to resolve contradictions in SAR data for oxadiazole-urea hybrids?
Answer:
Contradictions often arise from off-target effects or assay variability. Mitigate these by:
- Orthogonal Assays : Pair enzymatic assays (e.g., kinase inhibition) with cellular viability assays (e.g., MTT) to distinguish direct target engagement from cytotoxicity .
- Structural Probes : Use photoaffinity labeling or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding interfaces and validate hypothesized SAR trends .
- Control Compounds : Include analogs with inert substituents (e.g., 3-methoxybenzyl) to isolate electronic vs. steric contributions .
Advanced: How can researchers investigate the role of the 1,2,4-oxadiazole ring in modulating pharmacokinetic properties?
Answer:
Focus on metabolic stability and solubility:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life (t₁/₂) to triazole or thiadiazole analogs .
- Solubility Profiling : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal absorption using Caco-2 cell monolayers. Oxadiazoles generally exhibit lower solubility (logS ~−4.5) than amides due to reduced hydrogen-bonding capacity .
- Computational Modeling : Use COSMO-RS or QSPR models to predict logP and pKa, correlating with experimental data .
Advanced: What strategies address low yield in the final urea coupling step?
Answer:
Low yields (~30–40%) are common due to competing side reactions. Optimize by:
- Activating Agents : Switch from EDC/HOBt to DCC/DMAP for sterically hindered amines .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates.
- Temperature Control : Perform reactions at 0–5°C to suppress isocyanate formation, a common side product .
Validation : Monitor reaction progress by TLC (Rf ~0.6 in EtOAc/hexane 1:1) and isolate urea product via flash chromatography (silica gel, 10% MeOH/DCM) .
Advanced: How can researchers elucidate the compound’s mechanism of action when initial target prediction tools yield conflicting results?
Answer:
Integrate multi-omics and chemoproteomics:
- Phosphoproteomics : Identify differentially phosphorylated proteins in treated vs. untreated cells (e.g., PI3K/AKT pathway inhibition ).
- Thermal Shift Assays : Screen against kinase libraries to detect target stabilization.
- CRISPR Screening : Perform genome-wide knockout screens to pinpoint synthetic lethal partners, narrowing potential targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
